2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene
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Overview
Description
2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a fluorophenyl group and an iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-fluorophenyl with an iodobenzyl thiophene derivative under palladium-catalyzed conditions. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles can be applied to minimize waste and environmental impact during the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted thiophenes with different functional groups.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Its applications in material science, such as in the development of organic semiconductors and other advanced materials, are being explored.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl and iodobenzyl groups can influence the compound's binding affinity to receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(3-fluorophenyl)thiophene
5-(5-iodo-2-methylbenzyl)thiophene
2-(3-fluorophenyl)acetic acid
5-(5-iodo-2-methylbenzyl)acetic acid
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIS/c1-12-5-6-16(20)10-14(12)11-17-7-8-18(21-17)13-3-2-4-15(19)9-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPJVDQHCCLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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